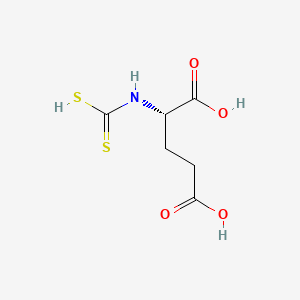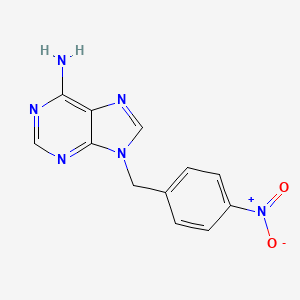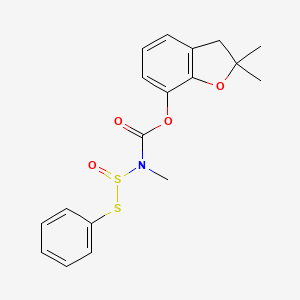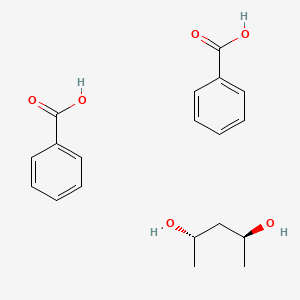
Benzoic acid--(2S,4S)-pentane-2,4-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) is a compound formed by the combination of benzoic acid and (2S,4S)-pentane-2,4-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while (2S,4S)-pentane-2,4-diol is a chiral diol with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) typically involves the esterification of benzoic acid with (2S,4S)-pentane-2,4-diol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in (2S,4S)-pentane-2,4-diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid or bromobenzoic acid.
Scientific Research Applications
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and carboxyl groups, influencing biochemical processes.
Comparison with Similar Compounds
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can be compared to other similar compounds, such as:
Benzoic acid–(2R,4R)-pentane-2,4-diol (2/1): The enantiomeric form with different stereochemistry.
Benzoic acid–(2S,4S)-butane-2,4-diol (2/1): A similar compound with a shorter carbon chain.
Benzoic acid–(2S,4S)-hexane-2,4-diol (2/1): A similar compound with a longer carbon chain.
The uniqueness of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) lies in its specific stereochemistry and the balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
79487-81-3 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzoic acid;(2S,4S)-pentane-2,4-diol |
InChI |
InChI=1S/2C7H6O2.C5H12O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(6)3-5(2)7/h2*1-5H,(H,8,9);4-7H,3H2,1-2H3/t;;4-,5-/m..0/s1 |
InChI Key |
LUVGQVZKKKPFFA-BFEIYTHUSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(CC(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


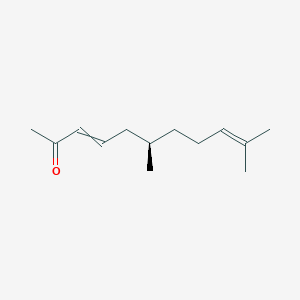
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
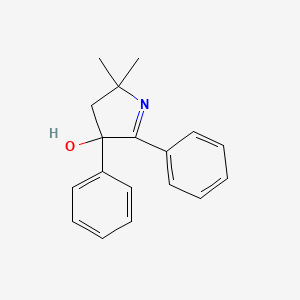
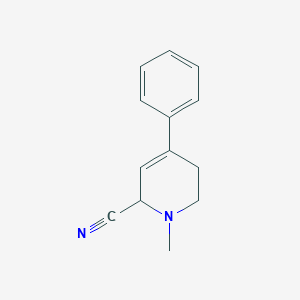
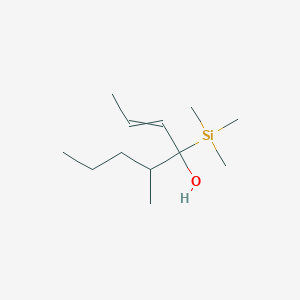
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

